butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate
Overview
Description
Butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 2-iodoaniline with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with butyl chloroformate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenol derivatives, while substitution reactions can produce a variety of substituted phenyl carbamates.
Scientific Research Applications
Butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The iodophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl N-[4-[(2-pyrimidinyl)sulfamoyl]phenyl]carbamate
- N-Substituted 4-sulfamoylbenzoic acid derivatives
Uniqueness
Butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The iodine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for its molecular targets.
Properties
IUPAC Name |
butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O4S/c1-2-3-12-24-17(21)19-13-8-10-14(11-9-13)25(22,23)20-16-7-5-4-6-15(16)18/h4-11,20H,2-3,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIJBQSWPLULCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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